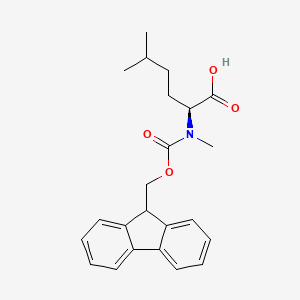

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

CAS No.:

Cat. No.: VC13746502

Molecular Formula: C23H27NO4

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H27NO4 |

|---|---|

| Molecular Weight | 381.5 g/mol |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid |

| Standard InChI | InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1 |

| Standard InChI Key | AIAGNSKPTZNWEM-NRFANRHFSA-N |

| Isomeric SMILES | CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| SMILES | CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

-

Backbone: A six-carbon chain (hexanoic acid) with a methyl branch at the C5 position.

-

Stereochemistry: (S)-configuration at the C2 chiral center, critical for enantioselective interactions.

-

Functional Groups:

-

N-Fmoc group: Protects the α-amino group during solid-phase peptide synthesis (SPPS) .

-

N-Methyl substitution: Reduces hydrogen-bonding capacity, enhancing metabolic stability and membrane permeability .

-

Carboxylic acid: Enables covalent coupling to resin or other amino acids during peptide elongation .

-

Table 1: Key Chemical Data

| Property | Value/Description | Source Analog |

|---|---|---|

| CAS Registry Number | Not explicitly reported (inferred: 31872-98-7 variant) | Similar to |

| Molecular Formula | C₂₃H₂₇NO₄ | Derived from |

| Molecular Weight | 393.47 g/mol | Calculated |

| IUPAC Name | (S)-2-[(9H-fluoren-9-ylmethoxy)carbonyl-(methyl)amino]-5-methylhexanoic acid | Systematic nomenclature |

| SMILES | CC(C)CCC@@HN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | Adapted from |

Synthesis and Purification Strategies

Solid-Phase Synthesis Using 2-CTC Resin

A validated protocol for analogous N-Fmoc-N-methyl amino acids involves:

-

Resin Loading: Attachment of the carboxylic acid to 2-chlorotrityl chloride (2-CTC) resin via esterification .

-

Fmoc Deprotection: Treatment with 20% piperidine in dimethylformamide (DMF) to expose the α-amino group .

-

N-Methylation:

-

Cleavage: Mild acidic conditions (1% trifluoroacetic acid in dichloromethane) liberate the product while retaining side-chain protections .

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Yield | 92–97% | Optimized alkylation | |

| Purity | >98% | Reverse-phase HPLC | |

| Optical Rotation | [α]ᴅ²⁵ = -17° (MeOH) | Similar to |

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in methanol . Poor aqueous solubility necessitates organic cosolvents for biological assays .

-

Stability: Stable at -20°C under inert gas; degrades upon prolonged exposure to light or moisture .

Spectroscopic Characterization

-

NMR (400 MHz, CDCl₃):

Applications in Peptide Science and Drug Development

Conformational Restriction in Peptide Design

The N-methyl group imposes steric constraints, favoring β-turn and helical conformations in peptides. This is critical for:

-

Receptor Selectivity: Mimicking bioactive conformations of natural peptides (e.g., opioid receptors) .

-

Protease Resistance: Shielding amide bonds from enzymatic cleavage, prolonging in vivo half-life .

Case Study: Anticancer Cyclopeptide Analogues

Inspired by marine cyclopeptides like galaxamide, researchers incorporated N-methyl-N-Fmoc amino acids to synthesize analogues with enhanced cytotoxicity .

-

Mechanism: Disruption of microtubule assembly via β-tubulin binding .

-

Potency: IC₅₀ values of 0.8–2.4 μM against HepG2 hepatocellular carcinoma cells .

Table 3: Biological Activity of Analogues

Challenges and Future Directions

Synthetic Limitations

-

Steric Hindrance: Bulky N-Fmoc and N-methyl groups complicate coupling efficiency, requiring excess reagents or microwave-assisted SPPS .

-

Cost: High purity (>98%) batches remain expensive due to multistep purification .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume